

Biological activity of 1-(2-Chloro-4-nitrophenyl)ethanone derivatives vs standards

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Compound of Interest

Compound Name: 1-(2-Chloro-4-nitrophenyl)ethanone

Cat. No.: B108511

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Comparative Biological Activity of 1-(2-Chloro-4-nitrophenyl)ethanone Derivatives

A detailed guide for researchers and drug development professionals on the biological activities of compounds derived from **1-(2-Chloro-4-nitrophenyl)ethanone**, benchmarked against established standards.

This guide provides a comparative analysis of the biological performance of various derivatives synthesized from **1-(2-Chloro-4-nitrophenyl)ethanone**. The focus is on their antimicrobial, anticancer, and anti-inflammatory properties, with quantitative data presented for direct comparison with standard therapeutic agents. Detailed experimental protocols and visual workflows are included to support research and development efforts in medicinal chemistry.

Antimicrobial Activity of Semicarbazone Derivatives

A study on semicarbazone derivatives synthesized from 1-(2-chloro-4-nitrophenyl)urea, a direct derivative of **1-(2-chloro-4-nitrophenyl)ethanone**, has demonstrated their potential as antimicrobial agents. The synthesized compounds were evaluated for their activity against a panel of bacteria and fungi, showing significant to moderate efficacy.

Data Summary:

The antimicrobial activity of the synthesized semicarbazones (SC01-SC04) was determined using the disc diffusion method, with the zone of inhibition measured in millimeters. Ciprofloxacin was used as the standard for antibacterial activity, and Fluconazole for antifungal activity.

Comp ound	R	R1	S. aureus (mm)	B. subtili s (mm)	E. coli (mm)	P. aerugi nosa (mm)	C. albica ns (mm)	A. niger (mm)
SC01	H	CHMe ₂	10	8	6	4	10	8
SC02	CH ₃	CH ₃	9	7	5	13	10	6
SC03	H	OCH ₃	6	4	14	6	4	3
SC04	OCH ₃	OCH ₃	9	7	5	13	10	6
Ciproflo xacin	-	-	25	22	28	24	-	-
Flucona zole	-	-	-	-	-	-	22	20

Data extracted from Meeran MN et al., 2016

Experimental Protocols:

Synthesis of Semicarbazones (SC01-SC04): The synthesis is a multi-step process starting from a substituted aniline.

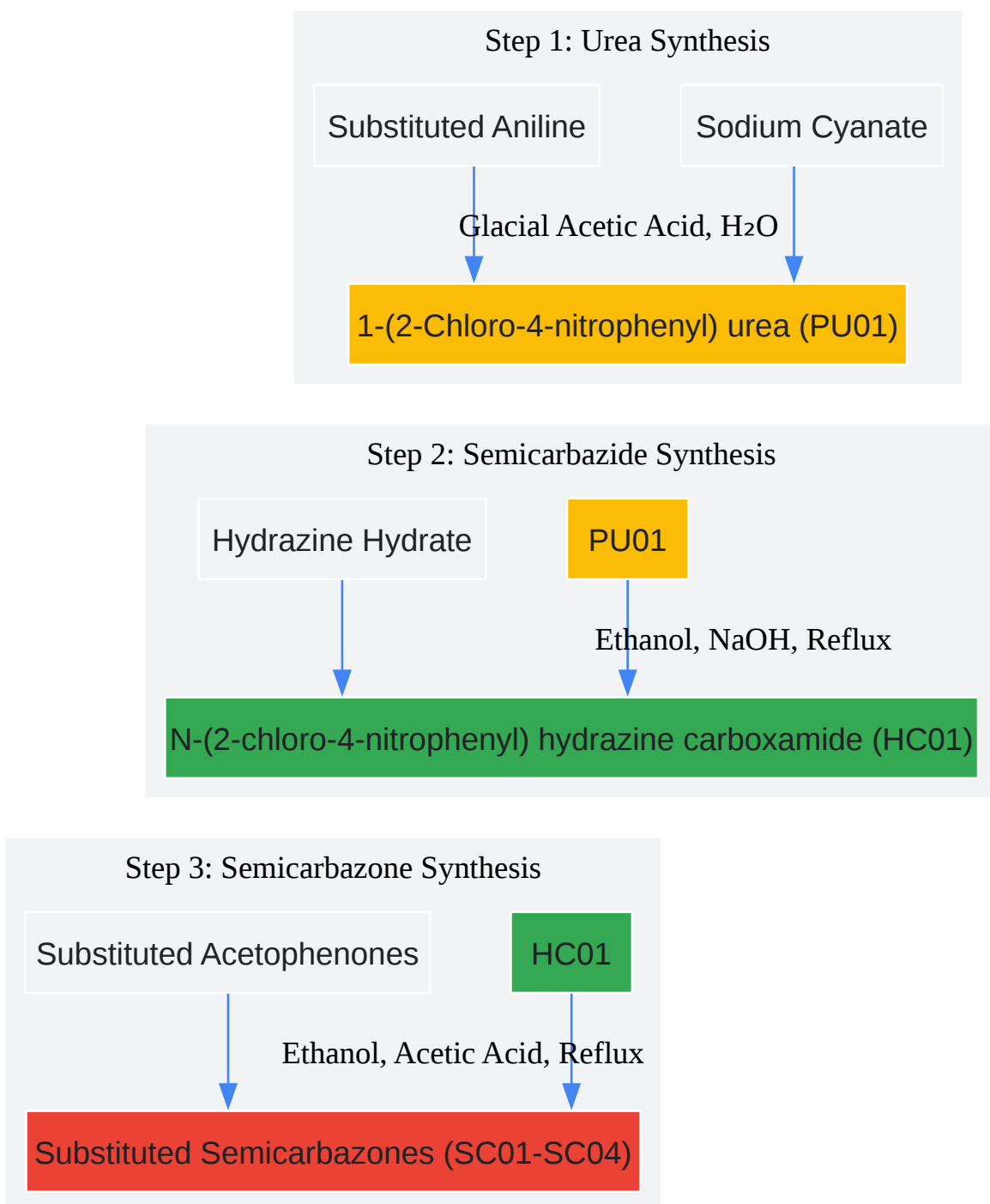
- Synthesis of 1-(2-Chloro-4-nitrophenyl) urea (PU01): The corresponding substituted aniline is dissolved in glacial acetic acid and diluted with water. An equimolar quantity of sodium cyanate in warm water is added with constant stirring. The mixture is left to stand for one hour, and the resulting solid precipitate is filtered and recrystallized from boiling water.
- Synthesis of N-(2-chloro-4-nitrophenyl) hydrazine carboxamide (HC01): 1-(2-chloro-4-nitrophenyl) urea is dissolved in ethanol, and an equimolar amount of hydrazine hydrate is added. The reaction mixture is made alkaline with sodium hydroxide and refluxed for 6

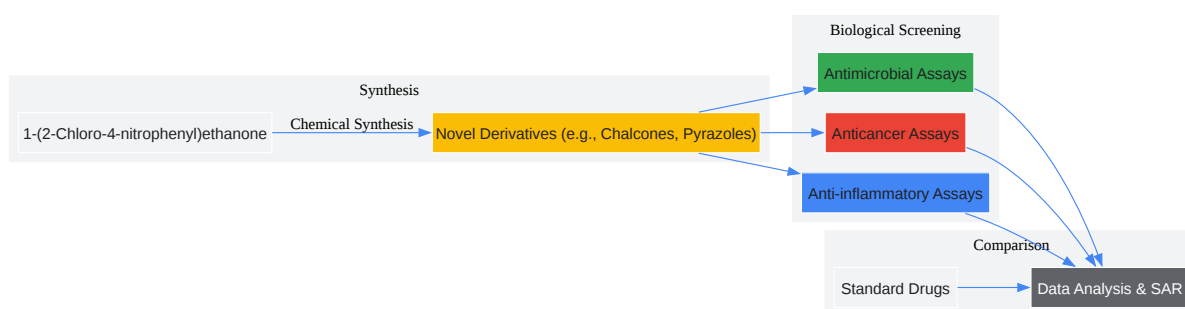
hours. The precipitate obtained upon cooling is filtered, washed, dried, and recrystallized from ethanol.

- **Synthesis of Substituted Semicarbazones (SC01-SC04):** An equimolar mixture of N-(2-chloro-4-nitrophenyl) hydrazine carboxamide and the appropriate substituted acetophenone is refluxed in ethanol with a few drops of glacial acetic acid for 1 hour. The resulting precipitate is filtered and recrystallized from ethanol.

Antimicrobial Activity Assay (Disc Diffusion Method): The antimicrobial activity was evaluated by the disc diffusion method. Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds (100 μ g/disc) and placed on agar plates seeded with the respective bacterial or fungal strains. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition was measured in millimeters.

Mandatory Visualization:





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